molecular formula C14H19NO B5802064 N-[2-(1-methylcyclopropyl)phenyl]butanamide

N-[2-(1-methylcyclopropyl)phenyl]butanamide

Cat. No.: B5802064
M. Wt: 217.31 g/mol
InChI Key: ZHUGSVQDDRRBNX-UHFFFAOYSA-N
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Description

N-[2-(1-methylcyclopropyl)phenyl]butanamide is an organic compound characterized by a butanamide group attached to a phenyl ring, which is further substituted with a 1-methylcyclopropyl group

Properties

IUPAC Name

N-[2-(1-methylcyclopropyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-6-13(16)15-12-8-5-4-7-11(12)14(2)9-10-14/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUGSVQDDRRBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-methylcyclopropyl)phenyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(1-methylcyclopropyl)phenylamine.

    Amidation Reaction: The amine group of 2-(1-methylcyclopropyl)phenylamine is reacted with butanoyl chloride in the presence of a base such as triethylamine to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1-methylcyclopropyl)phenyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methylcyclopropyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • N-[2-(1-methylcyclopropyl)phenyl]acetamide
  • N-[2-(1-methylcyclopropyl)phenyl]propionamide
  • N-[2-(1-methylcyclopropyl)phenyl]pentanamide

Comparison: N-[2-(1-methylcyclopropyl)phenyl]butanamide is unique due to its specific butanamide group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl chain lengths

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